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Compound of Interest

Compound Name:
Methyl 4-bromo-2-

methoxybenzoate

Cat. No.: B136142 Get Quote

This technical guide provides a detailed analysis of the expected spectral data for methyl 4-
bromo-2-methoxybenzoate (CAS No: 139102-34-4), a key intermediate in synthetic organic

chemistry. While raw experimental spectra for this specific compound are not widely available

in public databases, this document leverages established spectroscopic principles and data

from analogous structures to provide a robust, predictive interpretation. This guide is intended

for researchers, scientists, and professionals in drug development who rely on spectral data for

structural elucidation and quality control.

Introduction to Methyl 4-bromo-2-methoxybenzoate
Methyl 4-bromo-2-methoxybenzoate, with the molecular formula C₉H₉BrO₃ and a molecular

weight of 245.07 g/mol , is a substituted aromatic ester.[1] Its structure comprises a benzene

ring with four substituents: a methyl ester group (-COOCH₃), a methoxy group (-OCH₃), a

bromine atom (-Br), and a hydrogen atom. The precise arrangement of these groups is critical

to the molecule's chemical properties and reactivity. Spectroscopic analysis is the cornerstone

of verifying this structure. This guide will delve into the predicted Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of

an organic molecule.[2] By analyzing the chemical shifts, splitting patterns (multiplicity), and

integration of signals, a detailed picture of the molecular structure can be assembled.
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Experimental Protocol: NMR Data Acquisition
A standard protocol for acquiring NMR spectra for a compound like methyl 4-bromo-2-
methoxybenzoate would be as follows:

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a

deuterated solvent, typically deuterochloroform (CDCl₃), in a standard 5 mm NMR tube.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

referencing the chemical shifts to 0 ppm.[3]

Instrumentation: Acquire the spectra on a high-field NMR spectrometer, for instance, a

Bruker AV-400, operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.[3]

¹H NMR Acquisition: Obtain the proton NMR spectrum using a standard pulse sequence.

Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio,

a spectral width covering the expected range of proton signals (e.g., 0-12 ppm), and a

relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Obtain the carbon NMR spectrum using a proton-decoupled pulse

sequence to ensure each unique carbon appears as a singlet. A wider spectral width (e.g., 0-

200 ppm) is required.

Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show five distinct signals corresponding to the different

proton environments in the molecule.
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Predicted
Signal

Chemical Shift
(δ, ppm)
Range

Multiplicity Integration Assignment

1 3.8 - 3.9 Singlet 3H

Ester methyl

protons (-

COOCH₃)

2 3.8 - 3.9 Singlet 3H
Methoxy protons

(-OCH₃)

3 7.1 - 7.2
Doublet of

doublets
1H

Aromatic proton

(H-5)

4 7.2 - 7.3 Doublet 1H
Aromatic proton

(H-3)

5 7.6 - 7.7 Doublet 1H
Aromatic proton

(H-6)

Rationale for Predictions:

Methyl Protons: The two methyl groups (ester and methoxy) are not adjacent to any protons,

so they will appear as sharp singlets. Their chemical shifts are in the typical range for such

functional groups.[4]

Aromatic Protons: The three protons on the benzene ring are in different chemical

environments due to the substituents.

H-6: This proton is ortho to the electron-withdrawing ester group, which will deshield it,

causing it to appear at the most downfield position in the aromatic region. It will be split

into a doublet by the neighboring H-5.

H-3: This proton is ortho to the electron-donating methoxy group and will be split into a

doublet by H-5.

H-5: This proton is coupled to both H-6 and H-3, resulting in a doublet of doublets.

Predicted ¹³C NMR Spectral Data
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The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, one for

each unique carbon atom.

Predicted Signal
Chemical Shift (δ, ppm)
Range

Assignment

1 ~52
Ester methyl carbon (-

COOCH₃)

2 ~56 Methoxy carbon (-OCH₃)

3 ~115 Aromatic C-3

4 ~118 Aromatic C-5

5 ~120
Quaternary aromatic C-4

(bearing Br)

6 ~122 Quaternary aromatic C-1

7 ~134 Aromatic C-6

8 ~158
Quaternary aromatic C-2

(bearing OCH₃)

9 ~166 Ester carbonyl carbon (C=O)

Rationale for Predictions:

Aliphatic Carbons: The methyl ester and methoxy carbons are expected in the 50-60 ppm

range, which is characteristic.[5]

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the

electronic effects of the substituents. The carbon attached to the electronegative oxygen of

the methoxy group (C-2) will be the most downfield among the ring carbons. The carbon

bearing the bromine (C-4) and the carbon attached to the ester group (C-1) will also be

significantly downfield. The carbonyl carbon of the ester group will be the most deshielded

carbon in the molecule.

Visualization of NMR Correlations
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The following diagram illustrates the structure of methyl 4-bromo-2-methoxybenzoate and

the key proton environments.

Caption: Structure of Methyl 4-bromo-2-methoxybenzoate with proton assignments.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which excites molecular vibrations.[6]

Experimental Protocol: IR Data Acquisition
Technique: Attenuated Total Reflectance (ATR) is a common and convenient method for solid

or liquid samples. A small amount of the sample is placed directly on the ATR crystal.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor

27, is typically used.[7]

Data Acquisition: A background spectrum of the clean ATR crystal is recorded first. Then, the

sample spectrum is recorded. The spectrum is typically displayed as transmittance (%)

versus wavenumber (cm⁻¹).

Predicted IR Spectral Data
The IR spectrum will be dominated by absorptions from the carbonyl group, C-O bonds, and

aromatic C-H bonds.
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Wavenumber
(cm⁻¹) Range

Vibration Type Intensity Functional Group

3100 - 3000 C-H Stretch Medium-Weak Aromatic C-H

3000 - 2850 C-H Stretch Medium-Weak Methyl C-H (sp³)

1730 - 1715 C=O Stretch Strong Ester Carbonyl

~1600, ~1480 C=C Stretch Medium-Weak Aromatic Ring

1250 - 1200 C-O Stretch Strong
Aryl-O-CH₃

(asymmetric)

1100 - 1000 C-O Stretch Strong
Ester (C-O) & Aryl-O-

CH₃ (symmetric)

Below 900 C-H Bend Strong
Aromatic (out-of-

plane)

Below 700 C-Br Stretch Medium Carbon-Bromine

Rationale for Predictions:

Carbonyl Stretch: The most characteristic peak will be the strong absorption from the ester

carbonyl (C=O) group, expected around 1720 cm⁻¹.[8]

C-H Stretches: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the sp³

C-H stretches of the two methyl groups will be just below 3000 cm⁻¹.

Aromatic Region: The C=C stretching vibrations of the benzene ring usually give rise to a

pair of bands around 1600 and 1480 cm⁻¹.

Fingerprint Region: The region below 1500 cm⁻¹ is complex, but strong absorptions

corresponding to the C-O stretching of the ester and ether linkages are expected. The C-Br

stretch will appear at a low frequency.

Visualization of Key Vibrational Modes
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Key Functional Groups Characteristic IR Absorption Regions (cm⁻¹)

Ester C=O 1730-1715

Aromatic C=C ~1600, ~1480

Ether & Ester C-O 1250-1000

sp3 C-H 3000-2850

Click to download full resolution via product page

Caption: Correlation of functional groups to their IR absorption regions.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which helps in confirming its structure.

Experimental Protocol: MS Data Acquisition
Ionization Method: Electron Ionization (EI) is a common method for relatively small, volatile

organic molecules.

Instrumentation: A sample is introduced into a mass spectrometer (e.g., a GC-MS system),

where it is vaporized and bombarded with a high-energy electron beam.

Data Acquisition: The resulting charged fragments are separated based on their mass-to-

charge ratio (m/z), and a spectrum is generated showing the relative abundance of each

fragment.

Predicted Mass Spectrum Fragmentation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b136142?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b136142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The mass spectrum will show a molecular ion peak and several fragment ions. Due to the

presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, any

fragment containing bromine will appear as a pair of peaks (M and M+2) of almost equal

intensity.

m/z Value (for ⁷⁹Br) m/z Value (for ⁸¹Br)
Predicted
Fragment Ion

Identity

244 246 [C₉H₉BrO₃]⁺• Molecular Ion (M⁺•)

213 215 [M - OCH₃]⁺
Loss of a methoxy

radical

185 187 [M - COOCH₃]⁺
Loss of a

carbomethoxy radical

166 - [M - Br]⁺
Loss of a bromine

radical

136 - [C₈H₈O₂]⁺•
Fragment from loss of

Br and CO

Rationale for Predictions:

Molecular Ion (M⁺•): The molecular ion peak is expected at m/z 244 and 246, corresponding

to the two bromine isotopes.

Alpha Cleavage: A common fragmentation pathway for esters is the cleavage of the bond

adjacent to the carbonyl group. Loss of the methoxy group (-OCH₃, 31 Da) would result in a

fragment at m/z 213/215.[9]

Loss of Bromine: Cleavage of the C-Br bond would result in a fragment at m/z 166.

Other Fragments: Further fragmentation of these primary ions will lead to other smaller

peaks in the spectrum.

Visualization of Key Fragmentation Pathways
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Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion
This guide provides a comprehensive, predictive analysis of the NMR, IR, and MS spectra of

methyl 4-bromo-2-methoxybenzoate. By applying fundamental spectroscopic principles and

leveraging data from structurally similar compounds, we have established a detailed and

reliable spectral profile. These predicted data serve as a valuable reference for scientists

engaged in the synthesis, purification, and analysis of this compound, ensuring structural

integrity and purity assessment. The methodologies and interpretative logic outlined herein

represent a standard workflow for the structural elucidation of novel or uncharacterized organic

molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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